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Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Instillagel® is a sterile, water-soluble gel containing the active pharmaceutical ingredients
(APIs) lidocaine hydrochloride, a local anesthetic, and chlorhexidine gluconate, an antiseptic.
This combination product is widely used for topical anesthesia and lubrication in urology and
other medical procedures. Ensuring the stability and defining the shelf life of such a formulation
is critical to its safety and efficacy. This technical guide provides an in-depth overview of the
stability considerations for Instillagel® under various storage conditions, outlines typical
experimental protocols for stability studies, and discusses the potential degradation pathways
of its active ingredients. While comprehensive, proprietary stability data for the commercial
Instillagel® product is not publicly available, this guide synthesizes published data and
established scientific principles to provide a robust framework for understanding its stability
profile.

Published Stability Data and Storage
Recommendations
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Official product literature for Instillagel® consistently recommends storage at temperatures
below 25°C, with warnings against refrigeration or freezing. The stated shelf life for the
unopened product is generally between three to five years, depending on the regulatory region.

While a dedicated, publicly available stability study on Instillagel® is scarce, a study
investigating the stability of a mixture of morphine sulphate with Instillagel® provides valuable
insight into the stability of lidocaine hydrochloride and chlorhexidine gluconate within the gel
matrix. The findings from this study are summarized in the table below.

Table 1: Stability of Lidocaine Hydrochloride and
Chlorhexidine Gluconate in an Instillagel®-Based
Admixture

Lidocaine Chlorhexidine

. ) Hydrochloride (% Gluconate (% of
Storage Condition Time

of Initial Initial
Concentration) Concentration)
4°C (Protected from
_ > 22 days 96.07 - 104.9 97.3-105.5
light)
25°C (Exposed to
. > 22 days 96.07 - 104.9 97.3-105.5
light)
37°C (Protected from
7 months - ~92

light)

Data extrapolated from a study on a morphine sulphate and Instillagel® admixture.

This data suggests that both lidocaine hydrochloride and chlorhexidine gluconate are relatively
stable in the Instillagel® formulation under standard and refrigerated conditions for at least
three weeks. The slight decline in chlorhexidine concentration over a prolonged period at an
elevated temperature indicates its potential for degradation over the product's shelf life.

Experimental Protocols for Stability Studies

A comprehensive stability study for a sterile gel like Instillagel® would be conducted in
accordance with the International Council for Harmonisation of Technical Requirements for
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Pharmaceuticals for Human Use (ICH) guideline Q1A(R2). The following outlines a typical
experimental protocol.

Study Design

A full stability study would involve long-term, intermediate, and accelerated testing conditions.

e Long-Term Stability Testing: 25°C + 2°C / 60% RH + 5% RH for the duration of the proposed
shelf life (e.g., 36 or 60 months).

 Intermediate Stability Testing: 30°C + 2°C / 65% RH = 5% RH for 12 months. This is
performed if a significant change occurs during accelerated testing.

o Accelerated Stability Testing: 40°C £ 2°C / 75% RH % 5% RH for 6 months.

Samples would be stored in their final packaging (sterile, pre-filled polypropylene syringes) and
pulled for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60
months for long-term testing).

Analytical Methodology: Stability-Indicating HPLC
Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for
separating and quantifying the active ingredients from their potential degradation products.

Instrumentation: A standard HPLC system with a UV detector.
e Column: A C18 reversed-phase column is typically suitable.

» Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g.,
phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the
buffer is a critical parameter for achieving optimal separation.

» Detection: UV detection at a wavelength where both lidocaine and chlorhexidine show
adequate absorbance (e.g., around 230-260 nm).

» Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity,
linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit,

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

guantitation limit, and robustness. Specificity is confirmed through forced degradation
studies.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method and to identify potential
degradation products, forced degradation studies are performed on the drug product. This
involves subjecting the gel to the following stress conditions:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCI) at an elevated temperature.

o Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at an elevated
temperature.

o Oxidation: Treatment with an oxidizing agent (e.g., 3% H20:2) at room temperature or slightly
elevated temperature.

o Thermal Degradation: Exposure to dry heat at a high temperature (e.g., 60-80°C).

» Photostability: Exposure to light providing an overall illumination of not less than 1.2 million
lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square
meter, as per ICH Q1B guidelines.

The stressed samples are then analyzed by the HPLC method to ensure that any degradation
products are well-resolved from the parent peaks of lidocaine and chlorhexidine.

Other Stability Parameters

In addition to the assay of active ingredients and the profile of degradation products, the
following parameters would be monitored over the stability study:

Appearance: Color, clarity, and consistency of the gel.

pH: The pH of the gel should remain within the specified range.

Viscosity: To ensure the rheological properties are maintained.

Sterility: Sterility testing is performed at the beginning and end of the shelf life.
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o Package Integrity: Evaluation of the syringe and its closure system.

Visualizations
Experimental Workflow for Instillagel® Stability Study
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Sample Preparation & Storage

Instillagel® Production Batches (n=3)

Store samples in primary packaging at ICH conditions:
- Long-term (25°C/60%RH)
- Intermediate (30°C/65%RH)
- Accelerated (40°C/75%RH)

Time-Poin{ Analysis

Sample Pull at Predetermined Time Points

Physical & Chemical Testing: Stability-Indicating HPLC Analysis:
- Appearance - Assay of Lidocaine HCI Sterility Testing
-pH - Assay of Chlorhexidine Gluconate (Initial & Final Time Points)
- Viscosity - Degradation Products Profile

Data Evaluation & Shielf-Life Determination

——— [ Data Analysis & Trend Evaluation [<———

Shelf-Life Determination & Storage Condition Confirmation

Click to download full resolution via product page

Caption: Workflow of a typical stability study for Instillagel® according to ICH guidelines.
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Simplified Potential Degradation Pathways

Lidocaine HCI Degradation Chlorhexidine Gluconate Degradation

Lidocaine HCI Chlorhexidine Gluconate

Oxidation i Hydrolysis / Photolysis \ Various Stressors

Lidocaine N-oxide 2,6-Dimethylaniline p-Chloroaniline Other Related Impurities

Click to download full resolution via product page

Caption: Simplified potential degradation pathways for the active ingredients of Instillagel®.

Conclusion

The stability of Instillagel® is crucial for its clinical performance, ensuring both its anesthetic
efficacy and antiseptic properties are maintained throughout its shelf life. Based on available
data and established scientific principles, Instillagel® is a stable formulation when stored
under its recommended conditions. A comprehensive stability testing program, following ICH
guidelines and utilizing a validated stability-indicating analytical method, is fundamental to
defining and confirming the product's shelf life. Further research into the specific degradation
kinetics within the complete Instillagel® formulation would provide a more detailed
understanding of its long-term stability profile.

 To cite this document: BenchChem. [Shelf life and stability studies of Instillagel under
different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245426#shelf-life-and-stability-studies-of-instillagel-
under-different-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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